N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea
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Overview
Description
N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea is a chemical compound belonging to the triazine class. This compound is known for its applications in various fields, including agriculture and pharmaceuticals. It is structurally characterized by the presence of a triazine ring substituted with chloro, ethylamino, and ethylthiourea groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea typically involves the sequential substitution of the chlorides on cyanuric chloride with ethylamine and ethylthiourea. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amines, and thiourea derivatives .
Scientific Research Applications
N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other triazine derivatives.
Biology: The compound is studied for its potential herbicidal properties and its effects on plant physiology.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the formulation of herbicides and pesticides
Mechanism of Action
The mechanism of action of N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea involves the inhibition of photosynthetic electron transport in plants. This is achieved by binding to the D1 protein in the photosystem II complex, thereby blocking the transfer of electrons and ultimately leading to the death of the plant .
Comparison with Similar Compounds
Similar Compounds
Simazine: Another triazine herbicide with similar applications but different substitution patterns.
Atrazine: Widely used herbicide with a similar mechanism of action but different chemical structure.
Cyanazine: Similar in structure but with different substituents on the triazine ring
Uniqueness
N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylthiourea group, in particular, contributes to its herbicidal activity and potential medicinal applications.
Properties
CAS No. |
56922-06-6 |
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Molecular Formula |
C8H13ClN6S |
Molecular Weight |
260.75 g/mol |
IUPAC Name |
1-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-3-ethylthiourea |
InChI |
InChI=1S/C8H13ClN6S/c1-3-10-6-12-5(9)13-7(14-6)15-8(16)11-4-2/h3-4H2,1-2H3,(H3,10,11,12,13,14,15,16) |
InChI Key |
BDBWKEYOWDEJDU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(=S)NCC |
Origin of Product |
United States |
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